3-(2-methyloxetan-2-yl)benzaldehyde
Description
3-(2-Methyloxetan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a 2-methyloxetane substituent at the meta position of the aromatic ring. Oxetanes are four-membered oxygen-containing heterocycles known for enhancing solubility and metabolic stability in pharmaceuticals due to their balanced steric and electronic properties.
Properties
CAS No. |
2172253-19-7 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyloxetan-2-yl)benzaldehyde typically involves the reaction of 2-methyloxetane with benzaldehyde under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the oxetane ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyloxetan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-(2-Methyloxetan-2-yl)benzoic acid.
Reduction: 3-(2-Methyloxetan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methyloxetan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyloxetan-2-yl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The oxetane ring and aldehyde group can participate in different chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Substituent Effects and Structural Features
Key Observations :
- Oxetane vs. The oxetane’s electron-donating nature may also differ from the pyridyloxy group’s mixed electronic effects .
- Oxetane vs. Methoxy/Allyl : Methoxy groups (e.g., in 2-allyl-3-methoxybenzaldehyde) are strongly electron-donating, which could enhance resonance stabilization of the aldehyde group. The oxetane’s saturated ring may instead provide torsional restraint, affecting molecular conformation .
Physicochemical Properties
Key Observations :
- The oxetane’s polarity likely lowers LogD compared to pyridyloxy or allyl groups, favoring improved aqueous solubility. This aligns with oxetanes’ known role in drug design to balance lipophilicity .
Key Observations :
- While the target compound’s activity is undocumented, benzaldehydes with electron-donating substituents (e.g., methoxy, hydroxy) often exhibit biological activity via interactions with enzymes or receptors . The oxetane’s rigidity could enhance binding specificity in such contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
